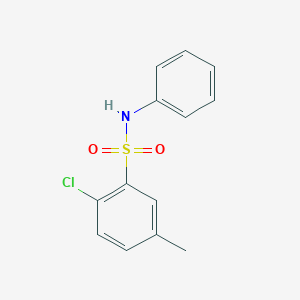
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide typically involves the sulfonation of a chloromethylbenzene derivative followed by the introduction of the phenylamine group. One common method includes:
Sulfonation: Chloromethylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid derivative is then reacted with phenylamine under controlled conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
科学的研究の応用
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide
- 5-Methyl-N-phenylbenzene-1-sulfonamide
- N-Phenylbenzene-1-sulfonamide
Uniqueness
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.
特性
CAS番号 |
185531-97-9 |
|---|---|
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC名 |
2-chloro-5-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-12(14)13(9-10)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChIキー |
AZEIPXDHBWFWPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















